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Compound of Interest

Compound Name: Azaconazole

Cat. No.: B1665902

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fungicide Azaconazole, covering its
chemical identity, physicochemical properties, mechanism of action, synthesis, analytical
methods, and toxicological profile. The information is intended for professionals in research,
science, and drug development.

Chemical Identity and Properties

Azaconazole is a triazole fungicide used to control a broad spectrum of fungi, particularly in
wood preservation and for ornamental crops.[1][2] Its chemical and physical properties are
summarized below.

CAS Number: 60207-31-0[3][4]

Molecular Formula: C12H11CI2N302[3][4]

Physicochemical Properties

The key physicochemical properties of Azaconazole are presented in the table below for easy
reference.
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Property Value Reference(s)
Molecular Weight 300.14 g/mol [3114]

Melting Point 112.6 °C [5]

Boiling Point 460.7 °C at 760 mmHg [5]

Water Solubility 300 mg/L (at 20 °C) [5]

Vapor Pressure 8.6 x 1076 Pa (at 20 °C) [5]

Log P (Octanol-Water Partition

Coefficient) 248 ]
Appearance Beige to brown powder [6]

Mechanism of Action: Inhibition of Ergosterol
Biosynthesis

Azaconazole's fungicidal activity stems from its ability to disrupt the fungal cell membrane by
inhibiting the biosynthesis of ergosterol, a vital component of these membranes. Specifically,
Azaconazole acts as a sterol 14a-demethylase (CYP51) inhibitor.[1][4] This enzyme is a
critical component of the ergosterol biosynthesis pathway, responsible for the oxidative removal
of the 14a-methyl group from lanosterol.

By binding to the heme cofactor of the CYP51 enzyme, Azaconazole blocks the demethylation
of lanosterol. This leads to an accumulation of toxic 14a-methylated sterols and a depletion of
ergosterol in the fungal cell membrane. The altered membrane composition disrupts its fluidity
and integrity, leading to impaired fungal growth and, ultimately, cell death.
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Mechanism of Azaconazole Action.

Experimental Protocols

This section details the methodologies for the synthesis, analysis, and a cited biological study
of Azaconazole.

Synthesis of Azaconazole

The synthesis of Azaconazole is a multi-step process that can be achieved starting from m-
dichlorobenzene. The following protocol is a synthesized representation based on available
chemical literature.

Step 1: Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone
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To a reaction vessel, add anhydrous aluminum trichloride (1.00 mol) and m-dichlorobenzene
(2.00 mol).

While stirring at room temperature, slowly add bromoacetyl bromide (1.00 mol) dropwise.
After the addition is complete, continue stirring at room temperature for 30 minutes.
Slowly raise the temperature to 50-55 °C and maintain for 5 hours.

Pour the reaction mixture into ice water to quench the reaction.

Extract the aqueous phase twice with dichloromethane.

Combine the organic extracts and wash with water until neutral.

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to
yield the product.

Step 2: Synthesis of 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane

In a four-necked flask, combine the product from Step 1 (1.00 mol), glycerol (1.00 mol),
toluene, and a suitable catalyst (e.g., TiSiW12040/SiOz2).

Heat the mixture to reflux with azeotropic removal of water.
After the reaction is complete, filter to recover the catalyst.

Wash the filtrate with a potassium hydroxide solution and dry over anhydrous magnesium
sulfate.

Remove the solvent under reduced pressure to obtain the product.

Step 3: Synthesis of Azaconazole

Dissolve the product from Step 2 (1.00 mol) and 1,2,4-triazole (1.05 mol) in a suitable
solvent such as dimethylformamide.

Add a base, such as anhydrous potassium carbonate (1.10 mol).
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e Heat the reaction mixture to 80-90 °C and stir for several hours until the reaction is complete
(monitored by TLC or HPLC).

 After cooling, pour the reaction mixture into water and extract with a suitable organic solvent
(e.g., ethyl acetate).

e Wash the organic phase with brine, dry over anhydrous sodium sulfate, and evaporate the
solvent.

» Purify the crude product by recrystallization or column chromatography to obtain
Azaconazole.

Analytical Method: GC-MS for Azaconazole
Determination

The following is a general protocol for the determination of Azaconazole in a sample matrix,
such as wood or environmental samples, using Gas Chromatography-Mass Spectrometry (GC-
MS).

1. Sample Preparation (QUEChERS-based)

* Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
e Add 10 mL of acetonitrile.

e Add an appropriate internal standard.

e Shake vigorously for 1 minute.

e Add a QUEChERS salt packet (e.g., 4 g MgSOa4, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium
citrate sesquihydrate) and shake vigorously for 1 minute.

o Centrifuge at 4000 rpm for 5 minutes.

o Take an aliquot of the supernatant for cleanup by dispersive solid-phase extraction (d-SPE)
with a suitable sorbent (e.g., PSA and C18).

o Vortex and centrifuge. The resulting supernatant is ready for GC-MS analysis.
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2. GC-MS Conditions

e GC System: Agilent 6890 or equivalent

e Column: HP-5MS (30 m x 0.25 mm, 0.25 um film thickness) or equivalent
e Injector Temperature: 280 °C

« Injection Mode: Splitless

e Oven Temperature Program:

[¢]

Initial temperature: 70 °C, hold for 2 min

[¢]

Ramp 1: 25 °C/min to 150 °C

[e]

Ramp 2: 3 °C/min to 200 °C

o

Ramp 3: 8 °C/min to 280 °C, hold for 10 min

o Carrier Gas: Helium at a constant flow of 1.2 mL/min
o MS System: Agilent 5975 or equivalent

 lonization Mode: Electron lonization (El) at 70 eV

e Source Temperature: 230 °C

e Quadrupole Temperature: 150 °C

e Acquisition Mode: Selected lon Monitoring (SIM)

o Characteristic lons for Azaconazole (m/z): 217, 173, 219, 175[3]

In Vivo Study: Effects on Renal Function in Fischer 344
Rats

The following protocol is based on a study that examined the nephrotoxic potential of
Azaconazole.[1]
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. Animals and Treatment
Species: Male Fischer 344 rats.

Acute Study: A single intraperitoneal (i.p.) injection of Azaconazole at doses of 0.4 or 0.6
mmol/kg.

Sub-acute Study: Daily i.p. administration of Azaconazole at doses of 0.1 or 0.3
mmol/kg/day for 7 days.

Control Group: Administered the vehicle (e.g., corn oil).
. Sample Collection and Analysis

Urine Collection: Urine was collected at 6 and 48 hours post-injection in the acute study.
Urine volume was measured, and samples were analyzed for proteinuria and hematuria.

Blood Collection: Blood samples were collected at 48 hours post-injection for the
determination of blood urea nitrogen (BUN) concentration.

Tissue Collection: At the end of the study, animals were euthanized, and kidneys were
excised and weighed. A portion of the kidney tissue was fixed for morphological examination.

. In Vitro Organic lon Transport
Renal cortical slices were prepared from the kidneys of treated and control animals.

The slices were incubated with p-aminohippurate (PAH) and tetraethylammonium (TEA) to
assess organic anion and cation transport, respectively.

The accumulation of PAH and TEA in the slices was measured to determine the effect of
Azaconazole on renal transport function.

Toxicological Summary

Azaconazole is classified as moderately toxic to mammals. The following table summarizes
key toxicological data.
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Endpoint Species Route Value Reference(s)
LDso Rat Oral 308 mg/kg [6]
LDso Rat Dermal >2560 mg/kg [6]
LDso Mouse Oral 1123 mg/kg [6]
LDso Dog Oral 114 mg/kg [6]
LCso (4h) Rat Inhalation >0.64 mg/L [6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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